molecular formula C13H14N2O3S B8677709 Ethyl 2-(3-hydroxy-4-methylphenylamino)thiazole-4-carboxylate

Ethyl 2-(3-hydroxy-4-methylphenylamino)thiazole-4-carboxylate

Cat. No. B8677709
M. Wt: 278.33 g/mol
InChI Key: PAIFYQLKSHLPES-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for the synthesis of derivatives 6 and 7, a solution of 1-(3-hydroxy-4-methylphenyl)thiourea (100 mg, 0.59 mmol) and ethyl 3-bromopyruvate (0.074 mL, 0.59 mmol) in dry DMF (2.4 mL) was heated at 60° C. for 6 h. The title compound was obtained after purification by flash chromatography on silica gel (hexane:EtOAc 6/4) in 65% yield (105 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.074 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([NH2:12])=[S:11])[CH:5]=[CH:6][C:7]=1[CH3:8].Br[CH2:14][C:15](=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>CN(C=O)C>[OH:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[S:11][CH:14]=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[N:12]=2)[CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
OC=1C=C(C=CC1C)NC(=S)N
Name
Quantity
0.074 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
2.4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the synthesis of derivatives 6 and 7

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1C)NC=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.